1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine
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Overview
Description
1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method starts with the preparation of 1-methylimidazole, which is then reacted with 2-phenyl-4-formyloxazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler compound with only the imidazole ring.
2-phenyl-4-formyloxazole: Contains the oxazole ring but lacks the imidazole component.
Uniqueness
1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine is unique due to the combination of both imidazole and oxazole rings in its structure.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12(15-17-8-9-20(15)2)18-10-14-11-21-16(19-14)13-6-4-3-5-7-13/h3-9,11-12,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXPHJGSCBGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=COC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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